LPCAT3 Enzyme Kinetics: 24-Fold Higher Affinity for Arachidonoyl-CoA Versus Lysophosphatidylcholine Substrate
In a validated reverse-phase HPLC assay using recombinant human LPCAT3, arachidonoyl-CoA exhibited a Km of 11.03 ± 0.51 μmol·L⁻¹, representing an approximately 24-fold higher apparent enzyme affinity compared to the co-substrate NBD-labeled lysophosphatidylcholine (Km = 266.84 ± 3.65 μmol·L⁻¹) [1]. The Vmax determined was 39.76 ± 1.86 pmol·min⁻¹·U⁻¹. This high affinity for the acyl donor substrate positions arachidonoyl-CoA as the kinetically favorable reagent for LPCAT3 activity assays and inhibitor screening campaigns targeting this enzyme.
| Evidence Dimension | Substrate affinity (apparent Km) in LPCAT3 enzymatic assay |
|---|---|
| Target Compound Data | Km = 11.03 ± 0.51 μmol·L⁻¹ (arachidonoyl-CoA) |
| Comparator Or Baseline | Km = 266.84 ± 3.65 μmol·L⁻¹ (NBD-labeled lysophosphatidylcholine, co-substrate) |
| Quantified Difference | 24.2-fold higher apparent affinity for arachidonoyl-CoA vs. lysophospholipid acceptor |
| Conditions | Recombinant human LPCAT3; reverse-phase HPLC assay; optimal pH 6.0, 30°C |
Why This Matters
This high affinity ensures robust signal-to-noise ratios in LPCAT3 activity measurements at physiologically relevant substrate concentrations.
- [1] Li Y, et al. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity. FEBS Open Bio. 2019 Aug 2;9(8):1381-1390. doi: 10.1002/2211-5463.12677. View Source
